Lipophilicity and MW vs. Unsubstituted Pyrazole
The compound possesses a distinct molecular weight (166.22 g/mol) and a calculated partition coefficient (cLogP ~1.3) , differentiating it from the simpler, unsubstituted analog 2-(1H-pyrazol-1-yl)acetaldehyde (MW 110.11 g/mol; cLogP ~0.2) . The increased lipophilicity, driven by the 3,5-dimethyl and 4-ethyl substituents, can significantly impact membrane permeability and metabolic stability in drug discovery programs .
ΔcLogP = +1.1
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 166.22 g/mol; cLogP: ~1.3 |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)acetaldehyde (CAS 99310-58-4); MW: 110.11 g/mol; cLogP: ~0.2 |
| Quantified Difference | ΔMW = +56.11 g/mol; ΔcLogP = +1.1 |
| Conditions | Calculated properties using ChemDraw/ALOGPS software |
Why This Matters
For projects adhering to Lipinski's Rule of Five, the higher molecular weight and lipophilicity of this compound may be advantageous for optimizing blood-brain barrier penetration or oral bioavailability compared to the less lipophilic unsubstituted core.
